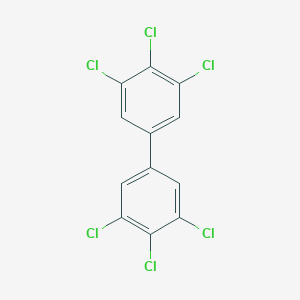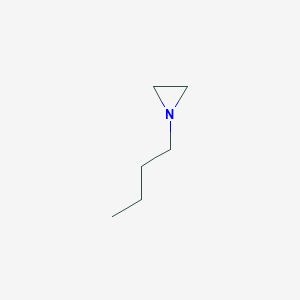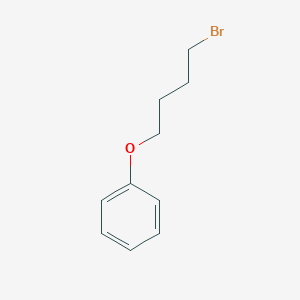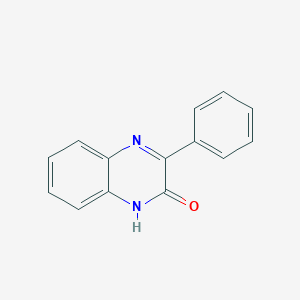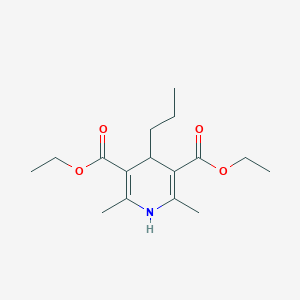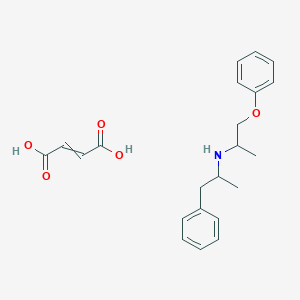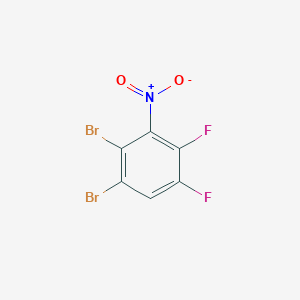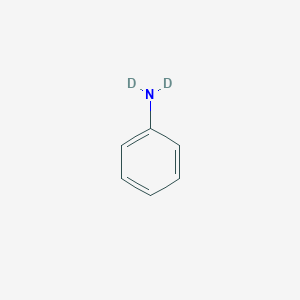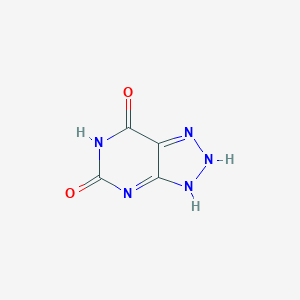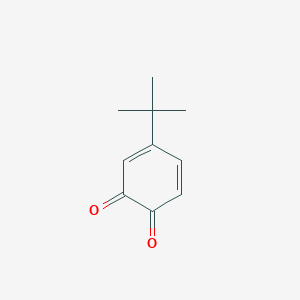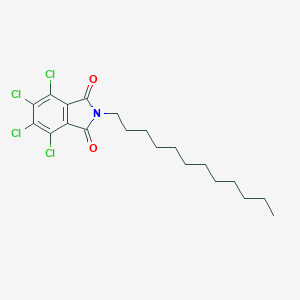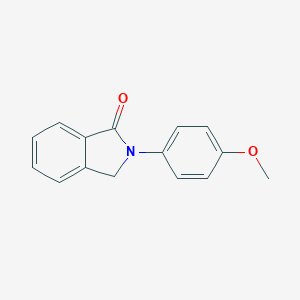
2-(4-Methoxyphenyl)isoindolin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)isoindolin-1-one can be achieved through several methods. One common approach involves the multicomponent reaction of methyl 2-formylbenzoate with an amine and an isocyanide under acidic conditions . This method provides a straightforward and efficient route to obtain isoindolinone derivatives.
Another method involves the one-pot three-component reaction of 2-formylbenzoic acid, primary amines, and secondary phosphine oxides . This reaction is carried out under catalyst-free, mild conditions and results in the formation of 3-oxoisoindolin-1-ylphosphine oxides.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methoxyphenyl)isoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced isoindolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoindolinone scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield oxo derivatives, while substitution reactions can produce a wide range of functionalized isoindolinone derivatives .
Applications De Recherche Scientifique
2-(4-Methoxyphenyl)isoindolin-1-one has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-(4-Methoxyphenyl)isoindolin-1-one involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to bind to multiple receptors and enzymes, modulating their functions . The exact molecular targets and pathways involved vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
2-(4-Methoxyphenyl)isoindolin-1-one can be compared with other similar compounds, such as:
Isoindolin-1-ones fused to barbiturates:
N-isoindoline-1,3-diones: These derivatives have diverse chemical reactivity and applications in pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, and organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities and applications.
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-3H-isoindol-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-18-13-8-6-12(7-9-13)16-10-11-4-2-3-5-14(11)15(16)17/h2-9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCRJQBSQFTGQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356704 |
Source


|
| Record name | 2-(4-Methoxy-phenyl)-2,3-dihydro-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201549 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
4778-82-9 |
Source


|
| Record name | 2-(4-Methoxy-phenyl)-2,3-dihydro-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,1'-Binaphthalene]-4,4'-diol](/img/structure/B73656.png)
